Pyridinium monochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFQRQNPXYVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-86-1 (Parent) | |
| Record name | Pyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-13-7 | |
| Record name | Pyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanistic Elucidation of Reactions Involving Pyridinium Chloride and Salts
Electrophilic Reactivity of Pyridinium (B92312) Systems
The electron-deficient nature of the pyridine (B92270) ring, particularly when the nitrogen atom is quaternized to form a pyridinium salt, renders it susceptible to nucleophilic attack. However, pyridinium-based reagents can also facilitate electrophilic reactions through various mechanisms.
Mechanistic Pathways of Halogenation Reactions
Halogenation of pyridines can be challenging due to the electron-deficient character of the ring, which makes it less reactive towards electrophilic aromatic substitution. nih.govlibretexts.org Traditional methods often require harsh conditions. nih.govnih.gov However, the formation of pyridinium salts can alter the reactivity and selectivity of halogenation.
One strategy involves the in-situ formation of N-halopyridinium halides, which can act as sources of positive halogen. cdnsciencepub.com Another approach utilizes designed phosphine (B1218219) reagents to install a phosphonium (B103445) group at the 4-position of the pyridine ring. This phosphonium salt then undergoes nucleophilic substitution by a halide ion. nih.govchemrxiv.org Computational studies suggest that this carbon-halogen bond formation proceeds via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.gov The electrophilicity of the phosphonium salt and the substitution pattern on the pyridine ring are key factors influencing the reaction's efficiency. nih.govchemrxiv.org
A distinct "one-pot" strategy involves the ring-opening of pyridines to form "Zincke imines," which are azatriene intermediates. nih.gov These intermediates are more akin to electron-rich aromatics and readily undergo electrophilic substitution with halogenating agents under mild conditions, followed by ring-closure to yield 3-halopyridines. nih.gov
| Reagent/Method | Proposed Mechanism | Selectivity |
| Pyridine/Halogen | Formation of N-halopyridinium halide as electrophile. cdnsciencepub.com | Varies |
| Designed Phosphine Reagents | SNAr pathway involving a phosphonium salt intermediate. nih.gov | 4-position |
| Zincke Imine Intermediate | Electrophilic substitution on an acyclic azatriene. nih.gov | 3-position |
Pyridinium Iodochloride Mediated Iodination Mechanisms
Pyridinium iodochloride (PyICl) is an efficient and safe solid reagent for the iodination of various aromatic compounds. researchgate.nettsijournals.comjetir.org Kinetic studies on the iodination of phenols and anilines using PyICl in methanol (B129727) show that the reaction is first order with respect to both the pyridinium iodochloride and the substrate. tsijournals.comiau.ir This suggests an electrophilic substitution mechanism where PyICl is the reactive iodinating species. iau.irzenodo.org
The reaction is accelerated by electron-donating groups on the aromatic ring and retarded by electron-withdrawing groups, which is consistent with an electrophilic attack. iau.ir The proposed mechanism involves the electrophilic attack of the PyICl molecule on the aromatic substrate. zenodo.org For reactive substrates like phenols and anilines, the reaction proceeds smoothly to give regioselective iodination at the electron-rich ortho or para positions. jetir.org
Oxidation Reaction Mechanisms Facilitated by Pyridinium Species
Pyridinium chlorochromate (PCC) is a well-known oxidizing agent that selectively converts primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.comlibretexts.orgchemistrysteps.comwikipedia.org The mechanism of PCC oxidation is considered a type of elimination reaction. masterorganicchemistry.comlibretexts.org
The initial step involves the attack of the alcohol's oxygen on the chromium atom of PCC to form a chromium-alkoxide intermediate, also known as a chromate (B82759) ester. masterorganicchemistry.comlibretexts.orglibretexts.orgfiveable.me This is followed by the transfer of a proton from the alcohol's hydroxyl group to one of the chromium's oxygen atoms, a step that may be facilitated by the pyridinium salt. masterorganicchemistry.comlibretexts.orglibretexts.org A base, which could be the chloride ion or another alcohol molecule, then removes a proton from the carbon adjacent to the oxygen. masterorganicchemistry.comlibretexts.org This leads to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.orgchemistrysteps.com
Kinetic studies have shown that the reaction is first order with respect to PCC. ignited.inresearchgate.net In some cases, a complex is formed between PCC and the substrate, which then decomposes to the products. ignited.in
Nucleophilic Reactivity and Dearomatization Processes
The activation of the pyridine ring by N-functionalization makes it a prime target for nucleophilic attack, leading to dearomatization and the formation of highly functionalized, non-aromatic heterocyclic structures.
Asymmetric Dearomatization of Pyridinium Salts
The catalytic asymmetric dearomatization of pyridinium salts has emerged as a powerful strategy for synthesizing chiral N-heterocycles, which are prevalent in natural products and pharmaceuticals. acs.orgrug.nlnih.govrug.nl These reactions often employ transition metal catalysts with chiral ligands to control the stereochemistry of the nucleophilic addition.
Copper-catalyzed reactions have been particularly successful. For instance, the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst yields enantioenriched 1,4-dihydropyridines. acs.orgrug.nlnih.gov Density functional theory (DFT) calculations and kinetic isotope effect studies have been instrumental in elucidating the reaction mechanism, including the rate-limiting step and the origins of regio- and enantioselectivity. acs.orgrug.nl Another copper-catalyzed method involves the C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates, proceeding with high enantioselectivity. researchgate.net A proposed catalytic cycle for this reaction involves the formation of a copper(I) complex that is coordinated by the pyridine ring, directing the nucleophilic attack to the C4 position. researchgate.net
Rhodium catalysts have also been employed for the enantioselective dearomatization of pyridinium salts, leading to the formation of dihydropyridines with quaternary stereocenters at the C6 position. thieme-connect.com
| Catalyst System | Nucleophile | Position of Attack | Product |
| Chiral Copper Catalyst | Grignard Reagents | C4 | Chiral 1,4-Dihydropyridines acs.orgrug.nlnih.gov |
| Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE | Silicon Nucleophiles | C4 | 4-Silylated 1,4-Dihydropyridines researchgate.net |
| Rh(cod)₂BF₄ / (R)-BINAP | Arylboronic Acids | C6 | Dihydropyridines with C6 Quaternary Stereocenters thieme-connect.com |
Site-Selective C-H Functionalization of Pyridinium Rings
Direct C-H functionalization of pyridines is a highly sought-after transformation in synthetic chemistry. nih.govresearchgate.net The use of N-functionalized pyridinium salts has proven to be a key strategy for achieving site-selectivity, particularly under photoredox catalysis conditions. acs.orgresearchgate.netacs.orgnih.gov
By carefully choosing the N-substituent on the pyridinium salt, the regioselectivity of radical-mediated C-H functionalization can be controlled to favor either the C2 or C4 position. acs.orgresearchgate.netacs.org For example, N-methoxypyridinium salts tend to direct acylation to the C2 position, while N-aminopyridinium salts switch the selectivity to the C4 position. acs.org The mechanism involves the photocatalytic generation of methoxy (B1213986) or amidyl radicals from the pyridinium salts. These radicals then abstract a hydrogen atom from a suitable donor, such as an aldehyde, to form an acyl radical, which subsequently adds to the pyridinium substrate. acs.org
Visible-light-driven photocatalysis with organic dyes like quinolinone can also be used to generate phosphinoyl and carbamoyl (B1232498) radicals, which then react with heteroarenium derivatives, including pyridinium salts, in a site-selective manner. acs.org This approach offers a mild, transition-metal-free method for pyridine functionalization. acs.org Furthermore, late-stage functionalization of complex molecules has been demonstrated using these methods. acs.orgacs.org
Investigation of Nucleophilic Addition to Activated Pyridinium Ions
The dearomatization of pyridines via nucleophilic addition is a powerful strategy for synthesizing complex N-heterocycles. mdpi.com This process typically requires activation of the pyridine ring, as the neutral ring is not sufficiently electrophilic. Functionalization of the pyridine nitrogen to form a cationic pyridinium salt is a common and effective activation method. mdpi.com The resulting N-substituted pyridinium ions are significantly more susceptible to nucleophilic attack, leading to the formation of dihydropyridine (B1217469) (DHP) derivatives. mdpi.com This approach is often referred to as a Reissert-type reaction. mdpi.com
Mechanistic studies have focused on understanding the regioselectivity and stereocontrol of these additions. The N-substituent on the pyridinium salt plays a crucial role in controlling site-selectivity. frontiersin.org For instance, N-acyl, N-sulfonyl, and N-alkylpyridinium salts have all been successfully employed in dearomatization reactions with a variety of nucleophiles, including organometallic reagents and enolates. mdpi.com
Recent research has demonstrated highly regioselective and enantioselective copper-catalyzed nucleophilic additions of Grignard reagents to activated pyridinium salts. acs.org In a study utilizing N-benzyl-3-cyanopyridinium salt as a model substrate, the addition of various Grignard reagents proceeded with high yields and excellent enantioselectivities, selectively forming 1,4-dihydropyridine (B1200194) products. acs.orgrug.nl The cyano substituent at the C3 position was identified as a key structural element for reactivity. acs.orgrug.nl
Experimental and computational studies, including Density Functional Theory (DFT) calculations and 13C kinetic isotope effect (KIE) experiments, have provided significant insight into the reaction mechanism. mdpi.comacs.orgrug.nl These investigations confirmed that the rate-limiting step of the reaction is the transfer of the carbon nucleophile from the organometallic species (e.g., Grignard reagent or organocopper complex) to the C4 position of the pyridinium ring. mdpi.comrug.nl The synergistic action of a chiral copper catalyst and the Grignard reagent enables this highly controlled transformation. acs.org
Table 1: Scope of Grignard Reagent Addition to N-Benzyl-3-cyanopyridinium Salt rug.nl
| Entry | Grignard Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | EtMgBr | 4a | 91 | 94 |
| 2 | n-PrMgBr | 4b | 85 | 93 |
| 3 | n-BuMgBr | 4c | 88 | 92 |
| 4 | i-BuMgBr | 4g | 92 | 91 |
| 5 | (CH₂)₂PhMgBr | 4f | 85 | 92 |
Photochemical Transformations of Pyridinium Salts
Photoelectrocyclization and Aziridine (B145994) Ring-Opening Mechanisms
Pyridinium salts undergo a remarkable photochemical transformation upon UV irradiation, leading to the formation of structurally complex motifs. researchgate.net The mechanism commences with the photoinduced electrocyclization of the N-substituted pyridinium cation. acs.orgnih.gov This process involves the formation of a bicyclic allylic cation, which then undergoes a rearrangement to an azabenzvalene cation intermediate. ulisboa.pt
This highly reactive intermediate is subsequently trapped by a nucleophile present in the solvent, such as water or methanol. acs.orgulisboa.pt The nucleophilic capture results in the formation of a stable bicyclic aziridine, specifically a 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohol or ether. acs.orgnih.gov This tandem photoelectrocyclization-solvolysis sequence provides a versatile route to these bicyclic systems. acs.org
The bicyclic aziridine products can undergo further transformations. Under acid-catalyzed conditions, they react with various nucleophiles (e.g., H₂O, MeOH, AcOH) in a subsequent ring-opening reaction. nih.govacs.org This ring-opening process is both regioselective and stereoselective, proceeding via an SN2 mechanism to yield exclusively trans,trans-trisubstituted cyclopentene (B43876) derivatives. acs.orgnih.govacs.org For example, irradiation of N-allylpyridinium perchlorate (B79767) in methanol, followed by workup, yields a trans,trans-aminocyclopentene. researchgate.net The proposed mechanism involves the attack of methanol on the initial bicyclic cation, followed by methanolysis of the resulting protonated aziridine to afford the final cyclopentene product. researchgate.net
Solvent and Substituent Effects on Photoreactivity
The outcome and efficiency of the photochemical transformations of pyridinium salts are significantly influenced by both the solvent and the substituents on the pyridine ring. wikipedia.orgresearchgate.net The solvent acts not only as the reaction medium but often as the trapping nucleophile. acs.org The use of nucleophilic solvents like water or methanol is essential for efficiently trapping the azabenzvalene intermediate to produce the bicyclic aziridine photoproducts. acs.orgnih.gov
The nature and concentration of the nucleophile can determine the partitioning of the intermediate allylic cation. acs.org It can either be trapped to form the bicyclic aziridine product or revert to the starting pyridinium cation. acs.org Furthermore, the reaction conditions, such as the presence or absence of base, are critical. In neutral water, the reaction proceeds efficiently, but in a highly acidic medium, the alcohol photoproducts can undergo a dehydrative ring-opening that regenerates the starting pyridinium salt. acs.org
Substituents on the pyridine ring also play a critical role. Electron-withdrawing groups on the pyridine ring favor the conversion of 4-methoxypyridines to 1-methylpyridones upon reaction with methyl iodide, with the presence of a solvent also facilitating this rearrangement. researchgate.net In the context of photoelectrocyclization, C-alkyl substitution can affect the regiochemistry of the initial photocyclization reaction. acs.org This allows for the development of methods to produce differently substituted cyclopentene derivatives. acs.orgnih.gov
1,3-Dipolar Cycloaddition Reactions with Pyridinium-3-olates: Regioselectivity and Mechanistic Studies
Pyridinium-3-olates, which are mesoionic pyridinium ylides, serve as 1,3-dipoles in cycloaddition reactions, providing an important route to five-membered heterocyclic structures. wikipedia.orgresearchgate.net Their [3+2] cycloaddition with dipolarophiles like methyl acrylate (B77674) and methyl methacrylate (B99206) has been the subject of detailed mechanistic and regioselectivity studies, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net
These polar cycloaddition reactions are found to proceed through highly asynchronous transition states. researchgate.net The mechanism is initiated by a nucleophilic attack from the C2 or C6 position of the pyridinium-3-olate onto the more electrophilic center of the dipolarophile. researchgate.net Analysis of global and local reactivity indices helps to explain the observed regioselectivity. researchgate.netresearchgate.net
The reactions can lead to two possible regioisomeric products, often designated as 6-substituted and 7-substituted cycloadducts, each with endo and exo stereoisomers. researchgate.net Computational studies have shown that both kinetic and thermodynamic factors influence the product distribution. For the reaction of 1-substituted pyridinium 3-olates with methyl acrylate, calculations in a solvent phase, which align with experimental results, show that 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-ones are formed preferentially. researchgate.net When reacting with the more hindered methyl methacrylate, the thermodynamic and kinetic preference in THF decreases in the order 6-exo > 7-exo > 6-endo > 7-endo, with the 6-exo cycloadduct remaining the major product. researchgate.net
Table 2: Calculated Preference in 1,3-Dipolar Cycloaddition of Pyridinium-3-olates with Methyl Methacrylate in THF researchgate.net
| Pathway | Stereoisomer | Regioisomer | Relative Stability/Preference |
|---|---|---|---|
| 1 | exo | 6-ester | Most Preferred (Kinetic & Thermodynamic) |
| 2 | exo | 7-ester | Second Preferred |
| 3 | endo | 6-ester | Third Preferred |
| 4 | endo | 7-ester | Least Preferred |
Solvent effects are significant; there are relevant differences in the calculated reaction pathways between the gas phase and the solvent phase, with the latter showing better agreement with experimental outcomes. researchgate.net
Demethylation and Cyclodehydration Reaction Mechanisms Catalyzed by Pyridinium Chloride
Pyridinium chloride, often generated in situ from pyridine and hydrochloric acid, is a versatile acidic reagent used in organic synthesis, particularly for demethylation and cyclodehydration reactions. researchgate.netsciencemadness.org
As a demethylating agent, pyridinium chloride is effective for the O-demethylation of aryl methyl ethers. researchgate.netsciencemadness.org The mechanism involves the protonation of the ether oxygen by the acidic pyridinium ion, followed by a nucleophilic attack on the methyl group by the chloride ion in an SN2-type reaction. This process releases the free phenol (B47542) and methyl chloride. This method is a common alternative to harsher reagents like hydriodic acid. sciencemadness.org However, its application can be substrate-dependent; attempts to demethylate eugenol (B1671780) using pyridine hydrochloride reportedly resulted in polymerization rather than the desired 4-allylcatechol. sciencemadness.org N-demethylation reactions can also occur, proceeding through the formation of a quaternary amine, which then undergoes an SN2 reaction. sciencemadness.org
Pyridinium chloride also catalyzes cyclodehydration reactions, such as in the Bischler-Napieralski reaction to form isoquinoline (B145761) derivatives. abertay.ac.uk The mechanism involves the activation of a carbonyl group (in an amide) by an electrophilic species, which can be facilitated by the acidic environment provided by pyridinium chloride. In related systems, modified Bischler-Napieralski reactions utilize reagents like trifluoromethanesulfonyl anhydride (B1165640) and a pyridine derivative (e.g., 2-chloropyridine) to form a highly activated pyridinium intermediate. researchgate.net This intermediate promotes a low-temperature electrophilic amide activation, which is followed by cyclodehydration upon warming to furnish the final heterocyclic product. researchgate.net
Catalytic Roles and Ligand Chemistry of Pyridinium Based Systems
Pyridinium (B92312) Salts as Organocatalysts or Co-catalysts
Pyridinium salts have been successfully employed as organocatalysts, leveraging their electron-deficient nature to activate substrates. Their catalytic activity is often influenced by the substituents on the pyridinium ring and the nature of the counterion.
A notable application of pyridinium salts is in glycosylation reactions. Electron-deficient pyridinium salts have been shown to be effective organocatalysts for the synthesis of 2-deoxyglycosides from glycals. ionike.com These reactions can proceed at ambient temperatures with low catalyst loadings (as low as 1 mol%), affording products with high yields and anomeric selectivity. Mechanistic studies suggest that the key intermediates in this catalytic cycle are alcohol-pyridinium conjugates, which are formed through a 1,2-addition process. ionike.com
The steric and electronic properties of the pyridinium salt are crucial for its catalytic efficacy. For instance, sterically hindered 2,4,6-tri-tert-butylpyridinium (TTBPy) tetrafluoroborate (B81430), a stable crystalline salt, has been demonstrated to be a mild and efficient organocatalyst for the SN2 type displacement of glycosyl trichloroacetimidates. acs.orgnih.gov This leads to the stereoselective synthesis of both α- and β-glycosides. The unique reactivity is attributed to the strained ion-pair interactions between the bulky pyridinium cation and the tetrafluoroborate anion, which facilitates the activation of the alcohol. acs.orgnih.gov
In addition to glycosylation, pyridinium salts have been evaluated as catalysts in other significant organic transformations such as the aza-Diels-Alder reaction. A range of pyridinium and bipyridinium salts have been prepared and their catalytic activities in the reaction between imines and Danishefsky diene were assessed. nih.gov The mechanism of activation was found to be dependent on both the substituents on the pyridinium ring and the counterion. nih.gov For example, 3-fluoro-2-iodo-1-methylpyridinium triflate acts as a halogen bond catalyst in a one-pot cascade reaction to synthesize 2,3-dihydropyridinones, with yields ranging from 28-99%. nih.gov Mechanistic investigations have highlighted the importance of a strong halogen-bonding interaction between the iodopyridinium catalyst and the imine intermediate. nih.gov
Furthermore, certain pyridinium salts can act as co-catalysts. For instance, 3,5-lutidine (3,5-dimethylpyridine) can facilitate the in situ displacement of halides and activate them in catalytic amounts in photoredox reactions. nih.gov
Pyridinium-Functionalized Ligands in Metal Catalysis
The incorporation of pyridinium moieties into ligand scaffolds for transition metal catalysis offers a powerful strategy to modulate the catalytic activity and selectivity of the metal center. The positive charge and electronic properties of the pyridinium group can influence the electronic environment of the metal, enhance catalyst stability, and facilitate specific reaction pathways.
Iron-Bis(imino)pyridine Complexes in Redox Processes
Bis(imino)pyridine (PDI) ligands are a prominent class of tridentate ligands used in iron catalysis. The electronic structure of these iron complexes can be finely tuned, and they are active in a variety of redox processes. Reduced bis(imino)pyridine iron complexes have been shown to be effective catalysts for olefin hydrogenation. cornell.edu The electronic structure of these complexes often involves a high-spin ferrous center antiferromagnetically coupled to a reduced, radical-anionic PDI ligand. nih.gov
These iron complexes also catalyze carbene transfer reactions from donor-acceptor diazo compounds. nih.govresearchgate.net This catalytic activity encompasses a broad range of transformations, including cyclopropanation, cyclopropenation, epoxidation, and various insertion reactions (O-H, N-H, and C-H). nih.govresearchgate.net The development of chiral bis(imino)pyridine ligands derived from amino acids like L-valine methyl ester has enabled asymmetric cyclopropanation, opening new avenues for chiral iron catalysis. nih.gov
Furthermore, bis(imino)pyridine-iron(II) complexes have been shown to efficiently catalyze the oxidation of C(sp³)–H bonds using hydrogen peroxide as the oxidant. The mechanism is proposed to involve the generation of hydroxyl radicals that attack the alkyl substrate. rsc.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Olefin Hydrogenation | Reduced bis(imino)pyridine iron dinitrogen compounds | Improved rates attributed to smaller substituents on the bis(imino)pyridine aryl groups. | cornell.edu |
| Carbene Transfer (e.g., Cyclopropanation) | Bis(arylimino)pyridine iron(II) complexes | Broad substrate scope; asymmetric versions developed with chiral ligands. | nih.govresearchgate.net |
| Alkane Oxidation | [Bis(imino)pyridine-iron(II)] complex with H₂O₂ | Oxidation of C(sp³)–H bonds via a proposed hydroxyl radical mechanism. | rsc.org |
Pyridine-Containing Ligands in Copper(I) Catalysis
Pyridine-containing ligands are widely used in copper catalysis, enabling a range of enantioselective transformations. A significant application is the catalytic asymmetric dearomatization of pyridinium salts. For instance, the use of Grignard reagents with chiral copper(I) catalysts allows for the highly regio- and enantioselective 1,4-dearomatization of pyridinium salts to produce enantioenriched 1,4-dihydropyridines. acs.orgrug.nl Density functional theory (DFT) calculations and kinetic isotope effect studies have provided insights into the reaction mechanism, highlighting the role of the copper complex in controlling regio- and enantioselectivity. acs.org
The coordination of the pyridinium salt to the copper complex is a key aspect of this catalysis. The electron-deficient nature of the pyridinium substrate influences the coordination of the chiral phosphine (B1218219) ligands to the copper center, which in turn dictates the stereochemical outcome of the reaction. acs.orgrug.nl This strategy has been applied to the synthesis of complex molecules, demonstrating its synthetic utility. mdpi.com
In addition to dearomatization, copper(I) catalysis with pyridine-containing ligands has been used for the C-H functionalization of pyridines. For example, the direct C-H activation of a pyridinium ylide by a copper(I) catalyst can lead to the formation of a copper pyridinium ylide intermediate, which can then react with other substrates to form functionalized pyridine (B92270) derivatives. beilstein-journals.org
Pyridinium-Modified Salophen Chromium(III) Catalysts for Cycloaddition
Salophen ligands are tetradentate Schiff bases that form stable complexes with various metal ions, including chromium(III). The functionalization of these ligands with pyridinium salt units has led to the development of highly active single-component catalysts for the cycloaddition of carbon dioxide to epoxides, producing cyclic carbonates. rsc.orgresearchgate.net
A series of novel salophen chromium(III) complexes featuring pyridinium, 2,6-dimethylpyridinium, or 4-(dimethylamino)pyridinium (B8497252) chloride units have been synthesized and their catalytic properties investigated. rsc.orgresearchgate.net These complexes can catalyze the cycloaddition reaction under relatively mild, solvent-free, and co-catalyst-free conditions. rsc.org
The catalytic activity was found to be highly dependent on the structure and number of the pyridinium salt units within the ligand molecule. A complex with a single 4-(dimethylamino)pyridinium chloride unit proved to be the most active catalyst. rsc.org This catalyst exhibited high turnover frequencies (TOF) for the reaction of CO₂ with various terminal epoxides. rsc.orgresearchgate.net
| Catalyst (Complex with) | Epoxide | TOF (h⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Single 4-(dimethylamino)pyridinium chloride unit | Phenyl glycidyl (B131873) ether | up to 1480 | 120 °C, 2 h, 6 bar, 0.05 mol% catalyst | rsc.org |
| Single 4-(dimethylamino)pyridinium chloride unit | Various terminal epoxides | 220–5045 | Varied conditions | rsc.orgresearchgate.net |
Photoredox Catalysis Utilizing Pyridinium Derivatives
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, and pyridinium derivatives have played a crucial role in the development of this field. They can act as photocatalysts themselves or, more commonly, as precursors to reactive radical species upon single-electron transfer. rsc.org
A key application is the site-selective functionalization of pyridinium salts. By employing N-methoxy- or N-aminopyridinium salts, visible-light-induced site-selective C-H acylation of the pyridine core can be achieved. acs.org The N-substituent on the pyridinium salt directs the site of acylation, with N-methoxypyridinium salts favoring C2-acylation and N-aminopyridinium salts directing towards C4-acylation. acs.org The mechanism involves the photocatalytic generation of methoxy (B1213986) or amidyl radicals, which abstract a hydrogen atom from an aldehyde to form an acyl radical. This acyl radical then adds to the pyridinium substrate. acs.org
Similarly, site-divergent functionalization of pyridinium derivatives has been achieved using quinolinone as an organic photocatalyst. nih.govacs.org This system allows for the selective installation of phosphinoyl and carbamoyl (B1232498) moieties onto the pyridine scaffold under mild, transition-metal-free conditions. nih.govacs.org The regioselectivity is controlled by the nature of the radical coupling partner. nih.gov
Pyridinium salts can also serve as co-catalysts in photoredox reactions. For example, N-alkyl lutidinium salts have been used in the Giese coupling of unactivated alkyl bromides and chlorides with alkenes. nih.gov The pyridinium salt facilitates the activation of the alkyl halide, enabling the formation of the desired carbon-carbon bond. nih.gov
Pyridinium-Based Ionic Liquids as Reaction Media and Catalytic Systems
Pyridinium-based ionic liquids (ILs) are salts with melting points below 100 °C, composed of a pyridinium cation and a variety of anions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive as "green" solvents and catalytic systems. ionike.comlabinsights.nl
These ILs can act as both the reaction medium and the catalyst. For instance, protic pyridinium ILs have been used as acidic catalysts for reactions like the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com The acidity of these ILs, which can be determined using methods like the Hammett acidity function, correlates with their catalytic activity. ionike.com
Pyridinium-based ILs have also been employed in various other organic reactions. They have been shown to improve the stability and hydrolytic activity of enzymes like Candida rugosa lipase (B570770) in mixed solvent systems. nih.gov In multicomponent reactions, such as the one-pot synthesis of 2,3-disubstituted quinolines, butylpyridinium tetrachloroindate(III) ([bpy][InCl₄]) has been used as a recyclable green catalyst and solvent. acs.org Furthermore, pyridinium-based ILs have been utilized as promoters for Knoevenagel condensation reactions and as media for Diels-Alder reactions. mdpi.com
The catalytic performance of these ILs can be tuned by modifying the structure of the pyridinium cation and the nature of the counteranion. For example, in the Morita-Baylis-Hillman reaction, quinuclidine-supported pyridinium-based functionalized ionic liquids have been developed as active and recyclable organocatalysts. researchgate.net
| Ionic Liquid System | Reaction Type | Role of IL | Key Findings | Reference |
|---|---|---|---|---|
| Protic 2-methylpyridinium salts | Phenol alkylation, Olefin esterification | Acid catalyst | Catalytic activity correlates with Hammett acidity. | ionike.com |
| N-alkylpyridinium tetrafluoroborates/bromides | Enzymatic hydrolysis | Co-solvent/stabilizer | Improves lipase stability and activity in methanol-water mixtures. | nih.gov |
| Butylpyridinium tetrachloroindate(III) | Three-component quinoline (B57606) synthesis | Catalyst and solvent | Green, recyclable system with high conversions. | acs.org |
| Dihydroxy-functionalized pyridinium acetate | Knoevenagel condensation | Promoter | Efficient synthesis of condensed products under greener conditions. | mdpi.com |
Stereoselective Catalysis and Chiral Pyridinium Systems
The development of stereoselective catalytic systems is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. Pyridinium-based systems have emerged as versatile platforms in this field, participating in a range of enantioselective and diastereoselective transformations. Their utility stems from the tunable electronic and steric properties of the pyridinium ring, which can be modified to create highly effective chiral catalysts and reactive intermediates. This section explores the significant advancements in stereoselective catalysis involving chiral pyridinium systems, with a focus on their application in cycloadditions, alkylations, and dearomatization reactions.
Enantioselective Diels-Alder Reactions
Chiral pyridinium salts have been successfully employed as organocatalysts in the enantioselective Diels-Alder reaction, a powerful carbon-carbon bond-forming transformation for the synthesis of complex cyclic systems. These catalysts typically operate through hydrogen bonding interactions, which activate the dienophile towards cycloaddition.
One notable example involves the use of C2-symmetric bis-pyridinium salts derived from the condensation of 2-pyridyl-carboxyaldehydes with a chiral diamine. sorbonne-universite.fracs.org The trifluoroacetate (B77799) salts of chiral bis-imines of 2-picolinaldehydes derived from 1,1'-binaphthyl-2,2'-diamine have been shown to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes. sorbonne-universite.fracs.org While the diastereoselectivities were modest, enantioselectivities of up to 55% for the exo isomer were achieved, demonstrating the potential of these chiral pyridinium systems in metal-free catalysis. sorbonne-universite.fracs.org
Table 1: Enantioselective Diels-Alder Reaction of Cinnamaldehyde with Cyclopentadiene Catalyzed by Chiral Bis-pyridinium Salt 1.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | exo/endo | ee (%) exo |
|---|---|---|---|---|---|---|
| 1 | 1 (10) | CHCl₃ | 72 | quant. | 60:40 | 55 |
Data sourced from a study on chiral bis-pyridinium salts as catalysts. sorbonne-universite.fr
In a different approach, chiral pyridinium phosphoramides have been designed as dual Brønsted acid catalysts. nih.govrsc.org In these systems, the pyridinium proton and an adjacent imide-like proton work in concert to activate the dienophile. This cooperative acidity has proven essential for achieving high reactivity and stereoselectivity in the Diels-Alder reactions of 1-amino dienes with various dienophiles, including the challenging N-unsubstituted maleimide. nih.govrsc.org
Stereoselective Alkylation Reactions
The α-alkylation of carbonyl compounds is a fundamental synthetic operation. Chiral pyridinium systems have enabled the development of novel and effective stereoselective alkylation methods. A photocatalytic approach has been developed for the enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as the alkylating reagents. nih.govrsc.orgmdpi.com This reaction proceeds through a light-activated charge-transfer complex between the electron-deficient pyridinium salt and a catalytically generated chiral enamine, obviating the need for an external photocatalyst. nih.govrsc.orgmdpi.com This method has been successfully applied to the synthesis of lignan (B3055560) natural products. nih.govrsc.orgmdpi.com
Table 2: Enantioselective α-Alkylation of Aldehydes with Pyridinium Salts.
| Aldehyde | Pyridinium Salt | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Hydrocinnamaldehyde | Glycine-derived Katritzky salt | Chiral Amine A | 40 | 92 |
| 3-(3-Hydroxyphenyl)propanal | Racemic m-Tyrosine-derived salt | Chiral Amine A | 46 (2 steps) | High (poor dr) |
Data from studies on catalytic photochemical enantioselective α-alkylation. nih.govrsc.orgmdpi.com
Catalytic Asymmetric Dearomatization of Pyridinium Salts
The catalytic asymmetric dearomatization of pyridinium salts represents a powerful strategy for the synthesis of enantioenriched nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. This approach involves the nucleophilic addition to an activated pyridinium species, leading to the formation of chiral dihydropyridines and related structures.
Copper-catalyzed C4-selective dearomatization of pyridinium triflates with silicon-based nucleophiles has been reported. researchgate.net Using a chiral (R,R)-Ph-BPE ligand, this method provides access to 4-silylated 1,4-dihydropyridines with excellent enantioselectivity. A carbonyl group at the C3 position of the pyridine ring is crucial for directing the nucleophilic attack to the C4 position. researchgate.net
Table 3: Copper-Catalyzed Enantioselective C4-Silylation of Pyridinium Triflates.
| Pyridinium Salt Substituent | Si-B Reagent | Yield (%) | ee (%) |
|---|---|---|---|
| N-Benzyl, 3-CO₂Me | PhMe₂Si-Bpin | 85 | 94 |
| N-Allyl, 3-CO₂Me | PhMe₂Si-Bpin | 82 | 93 |
Data from a study on the enantioselective dearomatization of pyridinium salts. researchgate.net
Similarly, the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents has been achieved, yielding enantioenriched 1,4-dihydropyridines. acs.org The reaction demonstrates broad scope with respect to both the Grignard reagent and the N-substituent on the pyridinium salt. acs.org
Table 4: Copper-Catalyzed Enantioselective Dearomative Alkylation of N-Benzyl-3-cyanopyridinium Salt with Grignard Reagents.
| Grignard Reagent | Yield (%) | ee (%) |
|---|---|---|
| EtMgBr | 91 | 94 |
| n-PrMgBr | 85 | 93 |
| i-BuMgBr | 92 | 91 |
Data from research on the catalytic dearomatization of pyridinium salts with Grignard reagents. acs.org
Another significant advancement is the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts, which leads to the formation of chiral piperidines. dicp.ac.cnresearchgate.netthieme-connect.com This reductive transamination process introduces a chiral primary amine under reducing conditions, which replaces the nitrogen of the pyridine ring and induces chirality in the final piperidine (B6355638) product. dicp.ac.cnresearchgate.netthieme-connect.com This method is notable for its excellent diastereo- and enantioselectivities and its tolerance of a wide range of functional groups. dicp.ac.cnresearchgate.netthieme-connect.com
Table 5: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts.
| Pyridinium Salt Substituent | Chiral Amine | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 2-Phenyl | (R)-PEA | 85 | >20:1 | 99 |
| 2-(4-Fluorophenyl) | (R)-PEA | 82 | >20:1 | 99 |
| 2-(2-Naphthyl) | (S)-PEA | 80 | >20:1 | 99 |
Data derived from studies on the synthesis of chiral piperidines from pyridinium salts. dicp.ac.cnresearchgate.netthieme-connect.com
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of pyridinium (B92312) monochloride. The spectra are characterized by distinct bands corresponding to the vibrational modes of the pyridinium cation and its interaction with the chloride anion.
FTIR spectra of solid pyridinium hydrochloride have been well-documented. nih.govnist.gov The Coblentz Society has provided evaluated infrared reference spectra for pyridinium hydrochloride in a KBr pellet, which serves as a standard for comparison. nist.gov In the analysis of cetyl pyridinium chloride (CPC), a derivative, Raman spectroscopy has been employed to identify key molecular vibrations. nepjol.info Significant peaks in the Raman spectrum confirm the vibrations of the long alkyl chain and the pyridinium ring. nepjol.info For instance, the stretching vibration of the C-N bond in the pyridinium ring gives rise to a characteristic absorption band. nepjol.info
In studies of pyridine-iodine monochloride complexes, vibrational spectra of adducts with various pyridine (B92270) bases have been analyzed. preprints.org FT-Raman spectroscopy, in particular, has been useful in characterizing the products of reactions between polypyridine donors and interhalogens like iodine monochloride (ICl). preprints.orgsoton.ac.uk The formation of adducts typically leads to an elongation of the I-Cl bond, which can be observed as a shift in the corresponding vibrational frequency. preprints.org
Table 1: Characteristic Vibrational Frequencies for Pyridinium Chloride and Related Compounds
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Cetyl Pyridinium Chloride | Raman | 1038 | C-N stretching in pyridinium ring | nepjol.info |
| Cetyl Pyridinium Chloride | Raman | 1296, 1298 | Long alkyl chain vibration | nepjol.info |
| Cetyl Pyridinium Chloride | Raman | 1441 | C=C stretching in aromatic ring | nepjol.info |
| Cetyl Pyridinium Chloride | Raman | 3093 | C-H stretching in aromatic ring | nepjol.info |
| Cetyl Pyridinium Chloride | Raman | 3388 | N-H group presence (less intense) | nepjol.info |
| 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate(I) | FT-Raman | 278 | [ICl₂]⁻ anion stretching | preprints.orgsoton.ac.uk |
| 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate(I) | FT-Raman | 163, 131, 94, 73 | Other vibrational modes | preprints.orgsoton.ac.uk |
| Pyridinium hydrochloride | IR (KBr pellet) | Not specified | Full spectrum available | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of pyridinium monochloride in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR spectra of pyridinium chloride in molten state have been analyzed, with peak assignments for the α, β, and γ protons of the pyridine ring, as well as the N-proton. scispace.com In molten pyridinium chloride at 155°C, the chemical shifts observed were: β-proton at 5.83 ppm (triplet), γ-proton at 6.36 ppm (triplet), α-proton at 6.78 ppm (doublet), and the N-proton at 13.70 ppm (singlet), using dimethyl sulphoxide as an external reference. scispace.com The formation of pyridinium salts, such as the hydrochloride, leads to a downfield shift for all protons compared to the free base, which is attributed to the decreased electron density on the ring carbon atoms due to the positive charge on the nitrogen atom. pw.edu.pl
¹³C NMR spectroscopy provides complementary information. For instance, the ¹³C NMR spectrum of N-(4-Pyridyl)pyridinium chloride hydrochloride has been reported, showing distinct signals for the different carbon atoms in the pyridinium rings. chemicalbook.com The use of 1D and 2D NMR experiments, such as DEPT, HSQC, and HMBC, allows for the unequivocal assignment of ¹H and ¹³C signals and the differentiation between isomers in more complex pyridinium salts. nih.gov
Theoretical calculations have been used to complement experimental NMR data, suggesting that in the charge transfer form of pyridinium chloride, the chloride ion is preferentially located over the C-2 and C-6 positions of the pyridinium ring. cdnsciencepub.com This interaction is proposed to cause a downfield shift for the α-protons. cdnsciencepub.com
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Molten Pyridinium Chloride at 155°C
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| β-proton | 5.83 | Triplet | scispace.com |
| γ-proton | 6.36 | Triplet | scispace.com |
| α-proton | 6.78 | Doublet | scispace.com |
| N-proton | 13.70 | Singlet | scispace.com |
Reference: Dimethyl sulphoxide (external)
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Charge Transfer and Excited State Analysis
UV-Visible (UV-Vis) absorption and emission spectroscopy are employed to investigate the electronic transitions and charge-transfer phenomena in this compound and its derivatives. The formation of charge-transfer (CT) complexes between pyridine derivatives and iodine monochloride (ICl) has been extensively studied using this technique. arabjchem.orgresearchgate.net
The interaction between an electron donor (like pyridine) and an acceptor (like ICl) can lead to the appearance of a new, often intense, absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. arabjchem.org This new band is referred to as the charge-transfer band. For the 2-chloropyridine-ICl complex, the formation of a 1:1 n→σ* charge-transfer complex has been confirmed by the Benesi-Hildebrand plot method. arabjchem.orgresearchgate.net The position of this CT band can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. arabjchem.org In the case of the 2-chloropyridine-ICl complex, a blue shift (shift to shorter wavelengths) is observed in more polar solvents, indicating a stronger interaction between the donor and acceptor in the ground state. arabjchem.org
Spectrophotometric studies of various pyridinium chloride derivatives have revealed absorption bands in the range of 246 to 340 nm, which are attributed to π→π* transitions. srce.hr In some cases, lower intensity bands at longer wavelengths (390–400 nm) are observed and assigned to n→π* transitions within their enolic forms. srce.hr The pH of the solution can also significantly affect the UV-Vis spectra, allowing for the determination of pKa values. srce.hr
Table 3: UV-Vis Absorption Data for Pyridinium Chloride Derivatives
| Compound/System | Solvent | λ_max (nm) | Transition Type | Reference |
|---|---|---|---|---|
| 2-Chloropyridine-ICl complex | Various | Solvent-dependent | n→σ* Charge Transfer | arabjchem.orgresearchgate.net |
| Pyridinium aldoxime derivatives | Not specified | 280, 340 | Conjugated system | srce.hr |
| Phenacylpyridinium derivatives | Not specified | 390-400 | n→π* (enolic form) | srce.hr |
X-ray Crystallography for Solid-State Molecular and Crystal Structures
X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the complex formed between pyridine and iodine monochloride (pyridine·ICl) reveals that the N-I-Cl bonding is linear. scite.ai In a related study of the trimethylamine-iodine monochloride complex, the N···I–Cl fragment was also found to be nearly linear. rsc.org
In more complex systems, such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), single-crystal X-ray diffraction analysis has been crucial in identifying the precise nature of the ionic species present. preprints.orgsoton.ac.uk In this case, the structure consists of a protonated pyridinium cation and a [ICl₂]⁻ anion. preprints.orgsoton.ac.uk
For [(pyridine)Cl]Cl, the solid-state structure shows a N–Cl1 bond length of 175.4(2) pm and a Cl1–Cl2 distance of 266.23(6) pm, with a nearly linear N–Cl1–Cl2 angle of 178.02(4)°. nih.gov In another example, [bis(pyridine)Cl]⁺ cations exhibit two different N-Cl bond lengths, one shorter (ranging from 179.3(5) to 188.5(4) pm) and one longer (from 208.5(4) to 223.2(6) pm), which is attributed to crystal packing effects. nih.gov
Table 4: Selected Crystallographic Data for Pyridine-Iodine Monochloride and Related Complexes
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Angle | Reference |
|---|---|---|---|---|---|
| [(pyridine)Cl]Cl | N–Cl1 | 1.754(2) | N–Cl1–Cl2 | 178.02(4) | nih.gov |
| [(pyridine)Cl]Cl | Cl1–Cl2 | 2.6623(6) | - | - | nih.gov |
| Trimethylamine:ICl | I–Cl | 2.5621(12) - 2.5790(8) | N···I–Cl | 178.6(1) - 178.7(1) | rsc.org |
| 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate(I) | - | See reference for full data | - | - | preprints.orgsoton.ac.uk |
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy for Metal-Ligand Covalency (in complexes)
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) spectroscopy is a specialized technique used to study paramagnetic species, particularly metal complexes with integer spin states that are often "EPR-silent" at conventional frequencies. While this compound itself is not paramagnetic, this technique is highly relevant for characterizing its complexes with transition metals.
HFEPR has been successfully applied to study mononuclear high-spin Mn(III) (S=2) complexes with pyridine ligands, such as Mn(dbm)₂(py)₂. nationalmaglab.org These studies provide precise values for the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin levels in the absence of an external magnetic field. The magnitude of these parameters is sensitive to the geometry of the complex and the nature of the metal-ligand bonds.
In the context of pyridinium-containing complexes, HFEPR can provide insights into the metal-ligand covalency. For instance, HFEPR studies on a series of 4f⁷ molecular complexes (Eu²⁺, Gd³⁺, and Tb⁴⁺) with a specific ligand system were used to quantify the ZFS and assess the relative covalent interactions in each complex. researchgate.net Although not directly on this compound, these examples showcase the power of HFEPR in probing the electronic structure of metal complexes where pyridine or its derivatives act as ligands. The technique has also been used to investigate the magnetic and vibrational properties of pyridinium cobaltate complexes. fsu.edu
Table 5: Application of HFEPR to Pyridine-Containing Metal Complexes
| Complex Type | Information Obtained | Relevance to this compound | Reference |
|---|---|---|---|
| Mn(III) complexes with pyridine ligands | Zero-field splitting parameters (D, E), g-values | Characterization of electronic structure in paramagnetic pyridinium complexes | nationalmaglab.org |
| Lanthanide complexes (4f⁷) | Quantitative ZFS values, assessment of metal-ligand covalency | Understanding bonding in f-block metal complexes with pyridinium-type ligands | researchgate.net |
| Pyridinium cobaltate complexes | Magnetic and vibrational properties | Probing the interplay of magnetic and structural properties in pyridinium-containing materials | fsu.edu |
Theoretical and Computational Investigations of Pyridinium Systems
Quantum Chemical Studies (Ab Initio, DFT) on Electronic Structure
Quantum chemical methods are fundamental to elucidating the electronic characteristics of pyridinium (B92312) systems. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels, which are the basis of the molecule's chemical and physical properties.
Theoretical calculations offer a granular view of the bonding within the pyridinium cation and its interaction with the chloride anion. DFT studies on N,N-dimethylamino pyridinium halides show that the Highest Occupied Molecular Orbital (HOMO) is localized on the halide ion (in this case, chloride), while the Lowest Unoccupied Molecular Orbital (LUMO) is dispersed across the pyridinium ring. tandfonline.com This separation of orbitals is characteristic of an ionic bond, where the chloride ion donates electron density and the pyridinium ring is poised to accept it.
The electronic structure of the pyridinium cation is unique; while it is often assumed the positive charge resides on the nitrogen atom, quantum chemical descriptions indicate that the carbon atoms linked to the nitrogen are the most electron-deficient parts of the ring. arxiv.org Natural population analysis, a method for calculating atomic charges, reveals that the acidity of the C-H bonds on the pyridinium ring allows them all to act as hydrogen-bond donors. nih.gov
Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For the pyridinium cation, these maps show positive potential (electron-poor regions, typically colored blue) concentrated around the pyridinium ring, especially near the hydrogen atoms, while the chloride anion is a region of strong negative potential (electron-rich, colored red). nih.govresearchgate.netpearson.com This charge landscape governs how the molecule interacts with other molecules and its environment, playing a key role in the formation of hydrogen bonds and other non-covalent interactions. nih.gov
Table 1: Calculated Electronic Properties of Substituted Pyridinium Halides from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Ionization Potential (I, eV) | Electron Affinity (A, eV) |
| Compound A¹ | -5.78 | -3.04 | 2.74 | 5.78 | 3.04 |
| Compound B² | -4.36 | -1.60 | 2.76 | 4.36 | 1.60 |
| Compound C³ | -6.53 | -3.78 | 2.75 | 6.53 | 3.78 |
| Compound E⁴ | -5.61 | -2.89 | 2.72 | 5.61 | 2.89 |
Data is illustrative and sourced from a study on substituted pyridinium halides. tandfonline.com ¹ 4-(dimethylamino)-1-tosyl pyridinium chloride ² 1-benzyl-4-(dimethylamino) pyridinium chloride ³ 1-(2-chloro-2-oxoacetyl)-4-(dimethylamino) pyridinium chloride ⁴ 1-bromo-4-(dimethylamino) pyridinium bromide
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.
Infrared (IR) Spectroscopy: The vibrational frequencies of the pyridinium cation have been predicted with good accuracy using DFT calculations. A study comparing experimental IR absorption spectra of the 1-pyridinium cation (C₅H₅NH⁺) with theoretical predictions found that the B3LYP/6-31++G(d,p) method provided wavenumbers and relative intensities that agreed satisfactorily with the observed data. nih.govacs.org This allows for confident assignment of specific spectral bands to particular vibrational modes of the molecule, such as N-H stretching, C-H stretching, and ring deformation modes. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is another key application of DFT. While generally accurate, large deviations can sometimes occur, particularly in the solid state. nih.gov Studies on pyridinium fumarates have shown that the choice of computational method, especially the geometry optimization protocol, significantly influences the accuracy of predicted chemical shifts. nih.gov For pyridinium-based ionic liquids, theoretical calculations have been used to investigate "through-space" relativistic effects on NMR chemical shifts, highlighting the nuanced factors that must be considered for accurate predictions. acs.org
Table 2: Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for the Pyridinium Cation (C₅H₅NH⁺)
| Vibrational Mode | Experimental Frequency | Calculated Frequency (B3LYP/6-31++G(d,p)) |
| ν₅ (CH stretch) | 3110.8 | 3111 |
| ν₆ (CH stretch) | 3088.0 | 3089 |
| ν₇ (CH stretch) | 3077.5 | 3078 |
| ν₁₅ (Ring deform) | 1630.9 | 1632 |
| ν₁₆ (Ring deform) | 1603.0 | 1603 |
| ν₁₇ (CH bend) | 1541.5 | 1542 |
| ν₂₅ (NH bend) | 1251.5 | 1251 |
Data adapted from a study on the infrared spectra of the 1-pyridinium cation. nih.govacs.org
Computational Exploration of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows researchers to identify stable intermediates, locate transition states, and calculate the energy barriers that control reaction rates.
By calculating the energy of reactants, products, and the transition state that connects them, the activation energy (or free energy barrier) of a reaction can be determined. For instance, in a nucleophilic substitution reaction involving pyridine (B92270), DFT calculations were used to determine a low free energy barrier of only 1.2 kcal/mol, consistent with the reaction proceeding rapidly at low temperatures. researchgate.net
In the context of pyridinium salts as catalysts, computational studies can elucidate the reaction mechanism. Studies on the Mannich reaction catalyzed by substituted pyridinium bromides suggest that the electronic properties of the catalyst, which can be tuned by different substituents, influence its catalytic activity. nih.gov Computational screening of large libraries of N-functionalized pyridinium compounds has been used to predict their standard reduction potentials, a key parameter for their application in areas like redox flow batteries. researchgate.net These high-throughput computational approaches enable the rapid identification of promising candidates for specific chemical transformations, guiding synthetic efforts.
Reactions are most often carried out in solution, and solvent can have a profound effect on reaction energetics. Computational models can account for these effects using either explicit solvent molecules or, more commonly, implicit continuum solvation models. q-chem.com The Polarizable Continuum Model (PCM) and the related Conductor-like Screening Model (COSMO) are widely used approaches where the solvent is treated as a continuous medium with a defined dielectric constant. github.io
These models have been successfully applied to study the acidity of pyridinium ions in various solvents. DFT calculations using the IEFPCM solvation model have been used to predict the pKa values of pyridinium derivatives in seven different solvents, showing good agreement with experimental data. researchgate.net Such calculations are crucial for understanding how the solvent stabilizes or destabilizes charged species like the pyridinium cation and its conjugate base, pyridine, thereby altering the thermodynamics of proton transfer reactions. researchgate.net More advanced cluster-continuum models, which include a few explicit solvent molecules treated quantum mechanically within the continuum model, can provide an even more accurate picture of specific solute-solvent interactions like hydrogen bonding. pitt.edu
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations provide detailed information on electronic structure and reaction energetics, they are often limited to small systems or short timescales. Molecular Dynamics (MD) simulations bridge this gap by modeling the motion of atoms and molecules over time based on a classical force field. arxiv.org
For pyridinium monochloride in solution, MD simulations can reveal detailed information about its solvation structure, the dynamics of the surrounding solvent molecules, and the transport properties of the ions. arxiv.orgresearchgate.net Simulations of pyridinium-based ionic liquids have been used to calculate macroscopic properties such as density, viscosity, and ionic conductivity, which show good agreement with experimental values. arxiv.orgfrontiersin.org
These simulations provide insights into the nanoscale organization of the liquid, including the formation of hydrogen bonds between the pyridinium cation's C-H groups and the chloride anion or solvent molecules like water. researchgate.netacs.org By developing and refining atomistic force fields, MD simulations can reliably predict the behavior of pyridinium systems in the solution phase, which is essential for designing applications ranging from electrolytes to novel solvent systems. arxiv.org
Ion-Pairing and Ion-Solvation Dynamics in Various Media
Computational studies have been employed to understand the intricate dynamics of ion pairing and solvation involving the pyridinium cation and its counterions, such as chloride.
Density Functional Theory (DFT) has been utilized to investigate the structure, nature of interaction, and properties of ion pairs formed between substituted pyridinium cations and various anions, including chloride (Cl⁻). For the 1-butylpyridinium (B1220074) chloride ion pair, the anion-cation interaction energy (ΔE_int) was found to be the highest compared to pairs with bromide (Br⁻) and tetrafluoroborate (B81430) (BF₄⁻) anions, indicating a strong interaction. nih.gov The analysis of the reduced density gradient (RDG) isosurface revealed that the interaction in the chloride and bromide ion pairs is dominated by strong hydrogen bonding (H_cat···X_ani) and carbon-anion interactions (C_cat···X_ani). nih.gov
The dynamics of the pyridinium cation in the presence of a chloride anion have been studied in a bis-thiourea pyridinium chloride inclusion compound using a combination of ¹H NMR, dielectric spectroscopy, and quasielastic neutron scattering. rsc.orgnih.gov These investigations revealed that the pyridinium cation undergoes out-of-plane reorientations. The activation energy for this motion was determined to be approximately 5 ± 1 kJ mol⁻¹ in the low-temperature phase and decreased to 1.2 ± 0.2 kJ mol⁻¹ in the intermediate and high-temperature phases, highlighting the influence of the crystalline environment and temperature on the cation's dynamics. rsc.orgnih.gov
The solvation of the chloride ion, the counterion to the pyridinium cation, has been a subject of extensive computational study using Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics (MD) simulations. These simulations, which treat the ion and its first solvation shell with high-level quantum mechanics and the rest of the solvent with a classical force field, provide a detailed picture of the hydration structure. mdpi.com The simulations help in analyzing ion-water radial distribution functions, coordination number distributions, and the influence of the ion on the structure of the surrounding water molecules. mdpi.com The development of advanced polarizable force fields, such as AMOEBA, has also improved the accuracy of simulating the solvation thermodynamics and dynamics of ions like chloride in aqueous environments. acs.org
Table 1: Calculated Interaction and Thermodynamic Properties for Substituted Pyridinium Chloride Ion Pairs
| Property | 1-butylpyridinium chloride | 1-butyl-4-methylpyridinium chloride |
| Interaction Energy (ΔE_int) | Highest among Br⁻ and BF₄⁻ pairs nih.gov | Not specified |
| Theoretical Band Gap | 3.78 eV nih.gov | 3.96 eV nih.gov |
Note: Data is derived from DFT calculations on substituted pyridinium chloride systems.
Interaction with Macromolecules (e.g., lipases)
While direct computational studies on the interaction of this compound with lipases are not extensively documented, research on more complex pyridinium-based ligands and ionic liquids provides insights into the potential binding modes and effects on enzyme stability.
Molecular dynamics (MD) simulations have been used to study the interaction between lipase (B570770) and pyridinium-based ionic liquids. rsc.org These studies have shown that the nature of the anion plays a crucial role in the stability of the lipase conformation. For instance, it was found that a bromide anion tends to form short-range interactions with the lipase, leading to better stabilization compared to a tetrafluoroborate anion. rsc.org This suggests that the chloride ion in this compound could also engage in specific interactions with lipase residues.
Experimental studies, supported by the interpretation of molecular interactions, have investigated the binding of pyridinium ligands to lipase. iapchem.org These studies, using techniques like cyclic voltammetry and UV/Vis spectroscopy, have confirmed that interactions and binding do occur between the pyridinium moiety and the enzyme. iapchem.org The nature of the pyridinium derivative influences the electronic transfer processes, indicating a direct interaction with the enzyme's structure. iapchem.org While these studies are not computational, they highlight the types of interactions that computational models would aim to elucidate, such as charge transfer and conformational changes upon binding.
Computational docking and molecular dynamics are powerful tools to predict and analyze the binding of small molecules like pyridinium to the active site or other regions of macromolecules like lipases. These simulations can reveal key amino acid residues involved in the interaction, the binding energy, and any conformational changes induced in the enzyme.
Development and Benchmarking of Computational Methods for Pyridinium Chemistry
The accuracy of computational predictions for pyridinium systems heavily relies on the chosen theoretical methods and models. Consequently, significant effort has been dedicated to developing and benchmarking computational approaches for pyridinium chemistry.
One key area of benchmarking has been the calculation of acidity constants (pKa) for substituted pyridinium ions. bohrium.com Studies have assessed the performance of various Density Functional Theory (DFT) functionals in combination with implicit solvation models. bohrium.com It has been shown that DFT with hybrid exchange-correlation functionals can achieve chemical accuracy for gas-phase deprotonation energies and can predict experimental pKa values with unsigned errors under 1 pKa unit. bohrium.com The choice of the solvation model (e.g., SMD, CPCM) was also found to be crucial for accurately describing the aqueous-phase deprotonation energies. bohrium.com
The development of more accurate and efficient computational methods is ongoing. For instance, orbital-optimized DFT (OO-DFT) methods are being benchmarked for their ability to describe challenging electronic phenomena like intermolecular charge-transfer excitations, which can be relevant in pyridinium-containing systems. arxiv.org These methods are compared against high-level wavefunction-based calculations to assess their accuracy. arxiv.org The goal is to identify computational protocols that offer a good balance between accuracy and computational cost, enabling their application to larger and more complex systems. chemrxiv.org
Table 2: Performance of Different Computational Methods for Pyridinium Properties
| Property | Method | Key Finding |
| Gas-Phase Deprotonation Energy | CCSD(T)-F12/aVDZ | Highest accuracy among tested methods. bohrium.com |
| Gas-Phase Deprotonation Energy | DFT-B3LYP | Overestimated the deprotonation energies. bohrium.com |
| Aqueous-Phase pKa | DFT with hybrid functionals and implicit solvation | Can predict experimental pKa with an unsigned error of less than 1 pKa unit. bohrium.com |
This systematic benchmarking is essential for establishing reliable computational protocols that can be confidently applied to predict the properties and reactivity of this compound and related compounds.
Strategic Applications in Advanced Organic Synthesis
Pyridinium (B92312) Chloride as a Precursor for Diverse Heterocyclic Scaffolds
Pyridinium salts are fundamental building blocks for the synthesis of a variety of heterocyclic compounds, including substituted pyridines, dihydropyridines, and piperidines researchgate.net. Their utility extends to the formation of fused heterocyclic systems, with indolizine synthesis being a prominent example.
One of the most powerful methods for constructing indolizine derivatives is through the 1,3-dipolar cycloaddition reaction of pyridinium ylides, which are readily generated from pyridinium salts organic-chemistry.orgresearchgate.netresearchgate.net. These ylides react with various dipolarophiles, such as activated alkenes and alkynes, to yield the indolizine core organic-chemistry.org. For instance, the reaction of pyridinium salts with ethyl bromodifluoroacetate provides an efficient route to access indolizine derivatives acs.org. Similarly, pyridinium N-methylides, generated in situ from N-(carboxymethyl)pyridinium halides, react with electron-deficient alkenes in the presence of manganese dioxide to form 3-unsubstituted indolizines organic-chemistry.org.
The versatility of pyridinium salts is further demonstrated in cycloaddition reactions for synthesizing other heterocyclic structures. Pyridinium and quinolinium 1,4-zwitterions, derived from pyridinium salts, are stable and efficient partners in various cyclization reactions, leading to a diverse range of heterocycles nih.govconsensus.app. These reactions include formal (2+3), (4+2), and (3+4) cycloadditions, which provide access to complex heterocyclic skeletons such as pyrazoles, pyrido[1,2-a]pyrazines, and seven-membered rings like thiazepines nih.gov.
Furthermore, pyridinium salts serve as precursors for dienals, which are then utilized in the synthesis of natural products semanticscholar.org. The ring-opening of pyridinium salts can lead to valuable intermediates like aminopentadienals, which are instrumental in constructing complex polycyclic structures and in the total synthesis of alkaloids liverpool.ac.uk.
Reagent for Selective Functionalization of Organic Substrates
Pyridinium monochloride and its derivatives are not only precursors but also act as reagents for the selective functionalization of organic molecules. They can be employed as acylating agents and phase-transfer catalysts researchgate.net. In recent years, N-functionalized pyridinium scaffolds have emerged as redox-active reagents capable of single-electron transfer, enabling the transfer of functional groups nih.gov.
This reactivity can proceed through two main pathways: homolytic fragmentation to release the N-bound substituent as a radical, or heterolytic fragmentation to generate an N-centered pyridinium radical nih.gov. This dual reactivity allows for diverse functionalization reactions. For example, under photocatalytic conditions, N-heterocyclic pyridinium salts serve as precursors for aromatic N-heterocyclic radicals, which can then participate in arene C–H amination reactions acs.org. This provides a direct method for introducing medicinally relevant aromatic N-heterocyclic rings onto arene cores acs.org.
The activation of simple pyridines by converting them into their corresponding pyridinium salts, such as N-benzyl-pyridinium bromides, enhances their reactivity towards reduction and eliminates the coordination ability that can inhibit catalysts dicp.ac.cn. This strategy has been pivotal in developing efficient hydrogenation reactions dicp.ac.cn.
Building Blocks for Complex Molecular Architectures
The role of pyridinium salts as foundational building blocks is crucial in the total synthesis of complex natural products. Their application has been described in the synthesis of intricate molecules such as Geissoschizine, cannabisativine, and Lepadin B researchgate.net. The ability to transform pyridinium salts into substituted piperidines and other heterocyclic cores makes them indispensable in constructing the central scaffolds of these biologically active compounds researchgate.net.
Dienals derived from the ring-opening of pyridinium salts are particularly useful intermediates for establishing the molecular architecture found in various natural products semanticscholar.org. This approach highlights the utility of pyridinium salts in transforming simple starting materials into complex and valuable chemical entities.
Controlled Synthesis of Chiral Piperidines from Pyridinium Salts
The synthesis of chiral piperidines is of significant interest due to their prevalence in natural products and pharmaceuticals dicp.ac.cnresearchgate.net. The asymmetric reduction of pyridinium salts has emerged as a highly effective and atom-economical strategy for accessing these valuable scaffolds with high levels of stereocontrol oup.com.
Several catalytic systems have been developed for this purpose, primarily focusing on asymmetric hydrogenation and transfer hydrogenation.
Asymmetric Hydrogenation: Iridium-based catalysts have proven to be particularly effective for the asymmetric hydrogenation of pyridinium salts. By activating simple pyridines as pyridinium salts, issues such as catalyst inhibition by the substrate are avoided, and the reactivity is enhanced dicp.ac.cn.
An iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using a chiral-phosphole-based MP²-SEGPHOS ligand provides 2-aryl-substituted piperidines with high enantioselectivity nih.gov.
Zhou and co-workers developed a highly efficient iridium-catalyzed hydrogenation of 2-substituted pyridinium salts using an [Ir(COD)Cl]₂ catalyst with (R)-SYNPHOS as the ligand, affording chiral piperidines with excellent enantioselectivities liverpool.ac.uk.
Polysubstituted pyridinium salts can be hydrogenated using chiral iridium dinuclear complexes to give substituted piperidines with multiple stereogenic centers, often with high diastereoselectivity oup.com.
| Catalyst System | Substrate | Product | Enantioselectivity (ee) | Reference |
| Iridium/MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High | nih.gov |
| [Ir(COD)Cl]₂ / (R)-SYNPHOS | 2-Substituted pyridinium salts | Chiral piperidines | High | liverpool.ac.uk |
| Iridium dinuclear complexes | Polysubstituted pyridinium salts | Substituted piperidines | High | oup.com |
| Iridium complex | 2-Alkyl pyridinium salts | Enantioenriched 2-alkyl piperidines | Good | thieme-connect.com |
Transfer Hydrogenation: Rhodium-catalyzed transfer hydrogenation offers a safer and operationally simpler alternative to using high-pressure hydrogen gas.
A rhodium-catalyzed reductive transamination reaction allows for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities dicp.ac.cnresearchgate.netliverpool.ac.uk. This method utilizes a chiral primary amine and a hydrogen source like formic acid dicp.ac.cnresearchgate.net. The reaction proceeds via the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination nih.govacs.orgacs.org.
Chemo-enzymatic Methods: A novel chemo-enzymatic cascade approach provides access to enantioenriched piperidines from pyridinium salts thieme-connect.comnih.govacs.org.
This strategy involves the in situ generation of a dihydropyridinium species from tetrahydropyridines, catalyzed by an amine oxidase. A subsequent reduction catalyzed by an ene imine reductase furnishes the desired enantioenriched piperidines with excellent enantioselectivities thieme-connect.comnih.gov. This method has been applied to the efficient synthesis of antipsychotic drugs and intermediates for cancer therapeutics thieme-connect.comnih.govacs.org.
These advanced synthetic methods underscore the central role of this compound and its derivatives as versatile platforms for the controlled and efficient synthesis of complex, high-value chiral molecules.
Future Research Directions and Emerging Paradigms
Integration of Pyridinium (B92312) Chemistry with Flow Synthesis Methodologies
The translation of pyridinium salt synthesis from traditional batch processes to continuous flow methodologies represents a significant leap forward in efficiency, safety, and scalability. mdpi.comresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch setups. mdpi.com This enhanced control can lead to higher yields, reduced reaction times, and improved safety profiles, particularly when dealing with exothermic or hazardous reactions. mdpi.com
Recent studies have demonstrated the successful synthesis of pyridinium salts, such as butylpyridinium bromide, under continuous flow conditions. rsc.orgvapourtec.com These processes not only facilitate scalability from laboratory to industrial production but also open avenues for automated synthesis platforms. rsc.orgescholarship.org For instance, the integration of multi-objective Bayesian optimization with flow reactors has been shown to accelerate the optimization of reaction yield and production rate simultaneously. rsc.orgvapourtec.comescholarship.org This approach allows for rapid identification of optimal reaction conditions, even allowing for mid-campaign adjustments to the reaction space, such as increasing temperature limits. rsc.orgescholarship.org
The application of flow chemistry extends to the synthesis of functional materials derived from pyridinium compounds. The quaternization of poly(4-vinylpyridine) in a continuous flow system illustrates the potential for producing functional polymers with greater control and efficiency. rsc.orgvapourtec.comescholarship.org Furthermore, photochemical transformations of pyridinium salts to produce complex bicyclic aziridines have been successfully implemented in homemade continuous-flow reactors, demonstrating the ability to produce significant quantities of specialized chemicals. acs.org
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridinium Derivatives
| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Limited control over exothermicity and mixing | Precise control over temperature, pressure, and time mdpi.com |
| Safety | Higher risk with hazardous reactions | Enhanced safety, better management of hazardous intermediates mdpi.com |
| Scalability | Challenging transition from lab to industrial scale | Readily scalable for larger quantity production mdpi.comescholarship.org |
| Efficiency | Often longer reaction times | Significant reduction in reaction time, improved yields mdpi.com |
| Automation | Difficult to automate | Amenable to automated synthesis and optimization rsc.orgescholarship.org |
Future research in this area will likely focus on expanding the library of pyridinium-based structures synthesized via flow methods, including complex ionic liquids and polymers. escholarship.org The development of integrated flow platforms that combine synthesis, purification, and real-time analysis will further streamline the production of these valuable compounds. researchgate.net
Rational Design of Next-Generation Pyridinium Catalysts
Pyridinium salts are crucial components in a variety of catalytic systems, and the rational design of new catalysts with enhanced activity and selectivity is a major research frontier. Understanding the structure-activity relationships is key to developing next-generation catalysts. For instance, in the electrochemical reduction of carbon dioxide to methanol (B129727), substituted pyridiniums have been examined for their catalytic ability. princeton.edu Research has shown that factors such as the basicity of the pyridine (B92270) nitrogen and the LUMO energy of the pyridinium ion correlate with catalytic efficiency. princeton.edu However, steric effects also play a significant role, indicating that a multi-parameter approach is necessary for catalyst design. princeton.edu
The design of nitrile-functionalized pyridinium ionic liquids is another promising area. These functionalized ionic liquids can improve the retention of palladium catalysts in carbon-carbon coupling reactions like the Suzuki and Stille reactions. acs.org The coordinating nitrile group significantly reduces the leaching of the palladium catalyst, allowing for superior recycling and reuse compared to simple N-alkylpyridinium ionic liquids. acs.org
Future catalyst design will increasingly rely on a "rational design" approach, where specific properties are targeted through carefully planned structural modifications. rsc.orgchemistryviews.org This involves:
Tuning Electronic Properties: Modifying substituents on the pyridine ring to alter the electron density and redox potential of the catalyst. princeton.eduacs.org
Introducing Functional Groups: Incorporating moieties that can participate in catalysis, improve catalyst stability, or enhance solubility and recovery. acs.org
Optimizing Steric Hindrance: Adjusting the size and shape of the catalyst to control substrate access to the active site and influence selectivity. princeton.edu
The development of pyridinium-based ionic porous organic polymers (Py-iPOPs) as metal-free and halogen-free heterogeneous catalysts is another emerging direction. rsc.org These materials can be designed to have in situ formed active sites, such as hydroxide (B78521) anions and pyridinyl radicals, for applications like the catalytic fixation of atmospheric CO2 under mild conditions. rsc.org
Table 2: Strategies for Rational Design of Pyridinium Catalysts
| Design Strategy | Objective | Example Application |
|---|---|---|
| Electronic Tuning | Enhance catalytic activity by modifying basicity and LUMO energy. princeton.edu | CO2 reduction to methanol using substituted pyridiniums. princeton.edu |
| Functionalization | Improve catalyst retention and recyclability. acs.org | Nitrile-functionalized pyridinium ionic liquids for palladium-catalyzed coupling. acs.org |
| Steric Control | Influence selectivity by controlling substrate approach. princeton.edu | Avoiding decreased activity in bulky 4-substituted pyridinium catalysts. princeton.edu |
| Porous Architectures | Create heterogeneous, reusable catalysts with high surface area. rsc.org | Py-iPOPs for CO2 fixation into cyclic carbonates. rsc.org |
Advanced Materials Science Applications Based on Pyridinium Architectures
The unique chemical and physical properties of pyridinium compounds make them ideal building blocks for a wide range of advanced materials. rsc.org Their applications span from functional polymers and ionic liquids to liquid crystals and nanomaterials. nih.govtandfonline.com
Pyridinium-based functional polymers are a significant area of research. Poly(pyridinium salt)s containing fluorene (B118485) moieties, for example, exhibit both lyotropic liquid-crystalline and light-emitting properties. nih.gov These materials are promising for optoelectronic applications such as polymer light-emitting diodes (PLEDs). nih.gov The properties of these polymers can be tuned by altering the counterions or modifying the polymer backbone. nih.gov Another class of materials, pyridinium-based ionic porous organic polymers (Py-iPOPs), are being developed for applications in gas capture and catalysis due to their high porosity and stability. rsc.org
The development of pyridinium-based ionic liquids (ILs) continues to be a vibrant field. researchgate.net These compounds are noted for their low volatility, high thermal stability, and tunable solvation properties. researchgate.net Research is focused on designing "greener" and more sustainable ILs by using naturally occurring pyridinium structures like trigonelline. rsc.org Such bio-inspired ILs can exhibit high biodegradability and low toxicity, addressing environmental concerns associated with conventional ionic liquids. rsc.org Furthermore, pyridinium-based ILs are being explored as components of injectable hydrogels for drug delivery. mdpi.com
Emerging applications for pyridinium architectures include:
Biosensors: Poly(pyridinium salt)s can interact with biomolecules like DNA through electrostatic interactions, forming the basis for sensitive fluorescence-based biosensors. nih.gov
Gene Delivery: Amphiphilic pyridinium chlorides with long alkyl chains are being investigated as potential non-viral vectors for gene delivery. researchgate.net
Liquid Crystals: By carefully selecting the cation and anion, pyridinium and picolinium salts can be designed to exhibit liquid crystalline phases, with potential applications in display technologies and smart materials. tandfonline.com
Click Polymerization: Pyridinium-activated alkynes are being used in spontaneous amino-yne click polymerization to create n-π conjugated polyelectrolytes, opening new routes to functional polymers. chemrxiv.org
Computational-Experimental Synergies in Pyridinium Research
The synergy between computational modeling and experimental investigation is becoming indispensable for advancing pyridinium chemistry. rsc.org This integrated approach provides deep insights into structure-property relationships, reaction mechanisms, and the behavior of complex pyridinium-based systems. researchgate.netnih.gov
Computational methods, such as Density Functional Theory (DFT), are used to predict molecular structures, vibrational spectra, and electronic properties. researchgate.netnih.gov These theoretical calculations can be validated against experimental data from techniques like FTIR spectroscopy and single-crystal X-ray diffraction. nih.govmdpi.com For example, computational modeling has been used to confirm the lowest energy conformation of novel N-(1-ethoxyvinyl)pyridinium triflates and to predict that the vinyl group is unlikely to be stabilized by the aromatic system, providing valuable information for future reactivity studies. mdpi.com
In the field of catalysis, computational studies are crucial for elucidating reaction pathways. Theoretical calculations have been employed to investigate the role of pyridinium in the photocatalytic reduction of CO2 on p-GaP photoelectrodes. nih.gov These studies helped to rule out a previously proposed mechanism involving the reduction of pyridinium to a pyridinyl radical and suggested an alternative, energetically viable pathway. nih.gov Similarly, molecular dynamics simulations are used to compute thermodynamic and transport properties of pyridinium-based ionic liquids, complementing experimental measurements of properties like density and self-diffusivity. nih.gov
Table 3: Examples of Computational-Experimental Synergy in Pyridinium Research
| Research Area | Experimental Technique | Computational Method | Synergy and Outcome |
|---|---|---|---|
| Structural Analysis | FTIR, X-ray Diffraction nih.govmdpi.com | DFT, Hartree-Fock nih.govmdpi.com | Confirmation of molecular structure and vibrational modes of pyridinium derivatives. nih.govmdpi.com |
| Catalysis Mechanism | Electrochemistry nih.gov | Periodic Boundary Condition Calculations nih.gov | Elucidation of viable reaction pathways for CO2 reduction, ruling out unfavorable mechanisms. nih.gov |
| Ionic Liquid Properties | NMR Spectroscopy nih.gov | Molecular Dynamics Simulations nih.gov | Combined understanding of thermodynamic and transport properties (e.g., density, diffusivity). nih.gov |
| Structure-Activity Relationships | Biological Assays researchgate.net | DFT, Molecular Docking researchgate.net | Insights into how substituent structure influences biological activity, guiding new designs. researchgate.net |
The future of pyridinium research will see an even deeper integration of these approaches. Predictive modeling will guide experimental efforts, allowing for the in silico design of new pyridinium compounds with tailored properties for specific applications in catalysis, materials science, and beyond. researchgate.netbohrium.com This computational-experimental synergy will accelerate the discovery and optimization of next-generation pyridinium-based technologies.
Q & A
Basic Research Questions
Q. How is pyridinium monochloride synthesized, and what purity validation methods are recommended for academic research?
- Methodological Answer : this compound (C₅H₆ClN) is synthesized by reacting pyridine with hydrochloric acid under controlled stoichiometric conditions. To ensure purity, researchers should:
- Recrystallize the product from a solvent like ethanol or acetone.
- Validate purity using melting point analysis (literature mp: 144–146°C) and elemental analysis (C: 51.98%, H: 5.24%, N: 12.13%, Cl: 30.65%) .
- Confirm structure via FT-IR (characteristic N–H stretch at ~2500 cm⁻¹) and ¹H NMR (pyridinium proton signals at δ 8.5–9.0 ppm) .
- Critical Note: Always include experimental reproducibility details (e.g., solvent ratios, reaction time) to align with journal guidelines for replication .
Q. What spectroscopic techniques are essential for characterizing this compound in solution and solid states?
- Methodological Answer :
- Solid-State Analysis : Use X-ray crystallography to determine crystal packing and ionic interactions. For thermal stability, perform TGA/DSC to identify decomposition thresholds (e.g., HCl release above 150°C) .
- Solution-State Analysis : Employ UV-Vis spectroscopy to study electronic transitions (λmax ~260 nm in aqueous solutions) and conductivity measurements to confirm ionic dissociation .
- Data Contradiction Tip: If discrepancies arise between theoretical and observed spectra, cross-validate with computational methods (e.g., DFT calculations for vibrational modes) .
Advanced Research Questions
Q. How can this compound’s role in acid-catalyzed reactions be systematically investigated?
- Methodological Answer :
- Design experiments to compare its catalytic efficiency with other Brønsted acids (e.g., HCl, H₂SO₄) in model reactions like ester hydrolysis.
- Kinetic Studies : Monitor reaction rates via HPLC or titration under varied conditions (temperature, concentration). Use the Eyring equation to calculate activation parameters .
- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated this compound) to track proton transfer pathways via MS or NMR .
- Contradiction Resolution: If literature reports conflicting catalytic activities, assess solvent effects (polar vs. nonpolar) and counterion interactions .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Conduct a systematic solubility study using USP-classified solvents (e.g., water, ethanol, DMSO).
- Use gravimetric analysis to quantify solubility limits and Hansen solubility parameters to correlate with solvent polarity .
- Address discrepancies by controlling variables:
- Purity : Ensure batch-to-batch consistency via HPLC.
- Temperature : Report solubility at standardized temps (e.g., 25°C ± 0.1°C) .
- Data Presentation: Tabulate results (see Table 1) and discuss outliers using statistical tools (e.g., ANOVA) .
Table 1 : Example Solubility Data in Common Solvents (25°C)
| Solvent | Solubility (g/100 mL) | Notes |
|---|---|---|
| Water | 65.2 | pH-dependent ionicity |
| Ethanol | 12.8 | Exothermic dissolution |
| Acetone | 0.9 | Limited dissociation |
Q. How to design a stability study for this compound under ambient and accelerated storage conditions?
- Methodological Answer :
- Ambient Conditions : Store samples in sealed vials with desiccants; monitor monthly via FT-IR and Karl Fischer titration for moisture uptake .
- Accelerated Conditions : Use thermal chambers (40°C/75% RH) and analyze degradation products (e.g., free pyridine) via GC-MS .
- Statistical Framework: Apply Arrhenius kinetics to predict shelf life and identify critical degradation pathways .
Methodological Best Practices
Q. What analytical protocols ensure accurate quantification of this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use SPE cartridges to isolate the compound from biological or environmental samples.
- Quantification : Develop a validated HPLC method with a C18 column, mobile phase (e.g., 70:30 H₂O:MeCN + 0.1% TFA), and UV detection at 260 nm .
- Calibration: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How to address conflicting literature on this compound’s hygroscopicity?
- Methodological Answer :
- Perform dynamic vapor sorption (DVS) to measure moisture adsorption isotherms.
- Compare results with literature using principal component analysis (PCA) to identify overlooked variables (e.g., crystalline vs. amorphous forms) .
- Reporting Standards: Disclose humidity control methods and equilibration times in publications .
Safety and Compliance
Q. What institutional protocols are critical for handling this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
- Training: Document SOP adherence and emergency drills per institutional safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
